

Application Note: GC-MS Analysis of Methyl 17-methyloctadecanoate

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Compound of Interest

Compound Name: Methyl 17-methyloctadecanoate

Cat. No.: B164432

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 17-methyloctadecanoate is a branched-chain fatty acid methyl ester (FAME), also known as methyl isononadecanoate. It is found in various natural sources, such as mutton tallow and roasted tigernut oil[1]. The analysis of specific FAMES like **Methyl 17-methyloctadecanoate** is crucial in fields ranging from food science and nutritional analysis to microbiology and clinical diagnostics for profiling fatty acid compositions. Gas chromatography-mass spectrometry (GC-MS) is a highly effective and widely used technique for the qualitative and quantitative analysis of FAMES due to its high sensitivity, selectivity, and ability to provide structural information for unambiguous identification[2][3].

Due to the low volatility of the parent fatty acid (17-methyloctadecanoic acid), a derivatization step is required to convert it into its more volatile methyl ester form prior to GC-MS analysis[2][4]. This application note provides a comprehensive protocol for the analysis of **Methyl 17-methyloctadecanoate**, covering sample preparation via esterification, detailed instrument conditions, and data analysis guidelines.

Key Analyte Properties and Data

Quantitative and qualitative data for **Methyl 17-methyloctadecanoate** are summarized below.

Table 1: Physicochemical Properties of **Methyl 17-methyloctadecanoate**

Property	Value	Reference
Chemical Formula	C₂₀H₄₀O₂	[5] [6]
Molecular Weight	312.53 g/mol	[5] [6]
CAS Number	55124-97-5	[5] [6]
IUPAC Name	methyl 17-methyloctadecanoate	[5]

| Kovats Retention Index | 2174.9 (Standard non-polar column) |[\[5\]](#) |

Table 2: Characteristic Mass Spectral Data (Electron Ionization)

Mass-to-Charge Ratio (m/z)	Relative Abundance (%)	Interpretation
74	99.99 (Base Peak)	McLafferty rearrangement fragment of methyl esters [CH₂=C(OH)OCH₃]⁺
87	89.0	Alkyl fragment [CH ₃ OCO(CH ₂) ₂] ⁺
57	34.4	Alkyl fragment [C ₄ H ₉] ⁺
75	34.4	Protonated McLafferty fragment
143	26.0	Alkyl fragment

Data sourced from PubChem and MassBank of North America (MoNA)[\[5\]](#).

Experimental Protocols

The overall workflow involves lipid extraction from the sample matrix, derivatization of the parent fatty acid to its methyl ester, and subsequent analysis by GC-MS.

Sample Preparation: Lipid Extraction and Transesterification

This protocol describes an acid-catalyzed esterification method suitable for converting 17-methyloctadecanoic acid (and other fatty acids in a lipid extract) into FAMES.

Materials:

- Chloroform/Methanol mixture (2:1, v/v)
- Internal Standard (IS) solution (e.g., Methyl nonadecanoate (C19:0) in chloroform)
- 1.5% Sulfuric acid in anhydrous methanol (freshly prepared)[7]
- 1 M Sodium Chloride (NaCl) solution
- Heptane or Hexane
- Anhydrous Sodium Sulfate
- Nitrogen gas supply

Protocol:

- Lipid Extraction:
 - For biological tissues, weigh approximately 25-50 mg of the homogenized sample into a glass tube.
 - Add a suitable volume of the chloroform/methanol (2:1) mixture.
 - For accurate quantification, add a known amount of an internal standard (e.g., C19:0) which is not naturally present in the sample[2][7].
 - Vortex thoroughly and induce phase separation by adding 1 M NaCl solution.
 - Carefully collect the lower organic layer (containing lipids) and transfer it to a clean vial[2].

- Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
- Derivatization (Acid-Catalyzed Methylation):
 - To the dried lipid extract, add 800 μL of freshly prepared 1.5% sulfuric acid in anhydrous methanol[7].
 - Tightly cap the vial and flush with nitrogen gas to prevent oxidation[2].
 - Heat the mixture at 80-85°C for 1 hour in a heating block or water bath[2].
 - Allow the reaction vial to cool to room temperature.
- FAME Extraction:
 - Add 300 μL of 1 M NaCl solution and 300 μL of heptane to the cooled vial[7].
 - Vortex vigorously to extract the FAMES into the upper heptane layer.
 - Allow the phases to separate and carefully transfer the upper organic phase to a clean GC vial.
 - Repeat the heptane extraction twice more, pooling the organic fractions to maximize recovery[7].
 - (Optional) For low concentration samples, the pooled heptane can be concentrated under a gentle stream of nitrogen and transferred to a GC vial with a low-volume insert[7].
 - Store the final sample at -20°C until GC-MS analysis.

GC-MS Instrumentation and Conditions

The following parameters are recommended for the analysis of FAMES and are suitable for **Methyl 17-methyloctadecanoate**.

Table 3: Recommended GC-MS Parameters

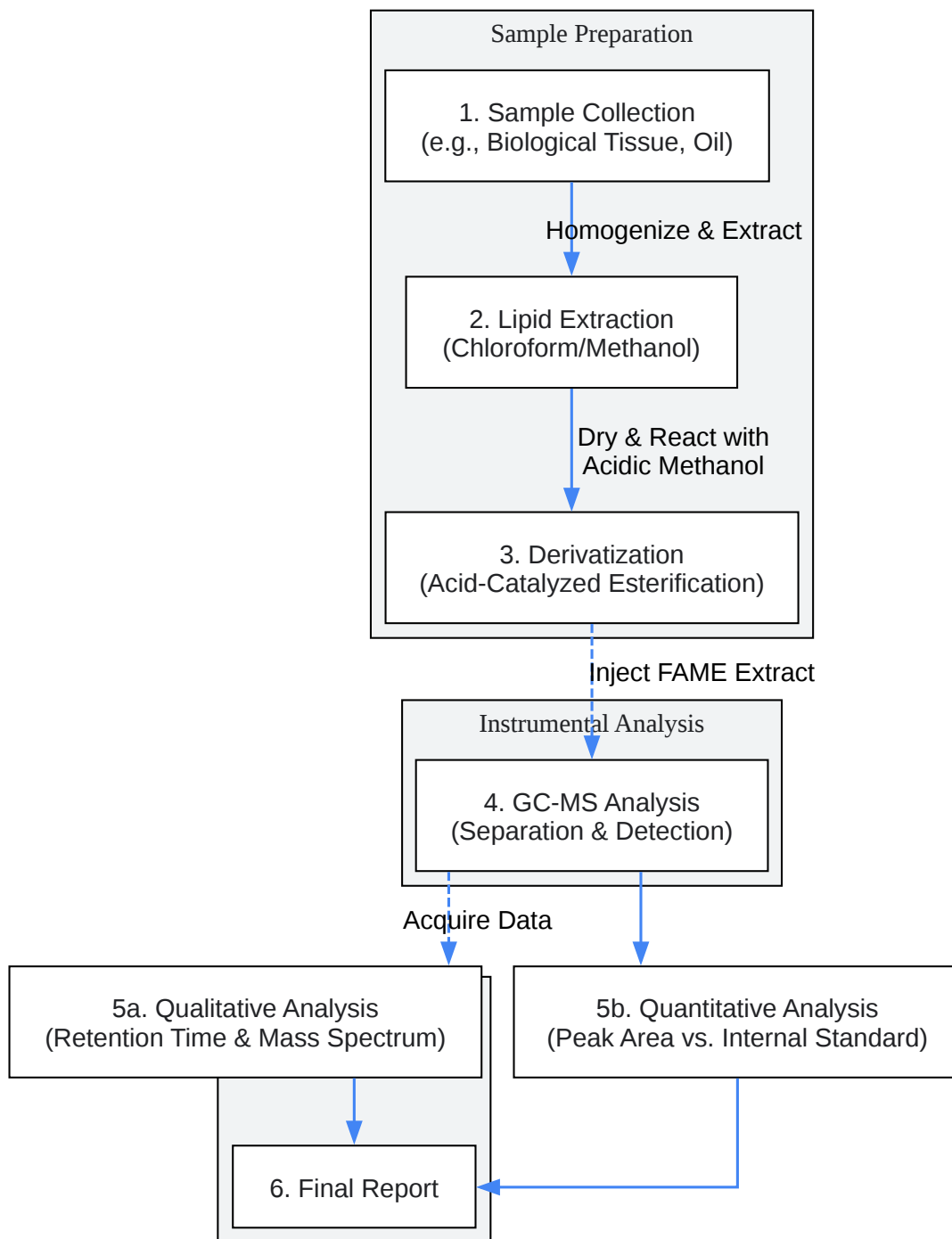
Parameter	Setting
Gas Chromatograph	Agilent 6890N or similar
Column	HP-INNOWAX capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent polar column[3]
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injection Mode	Splitless (1 µL injection volume)
Inlet Temperature	230°C[3]
Oven Program	Initial temperature 150°C, hold for 3 min. Ramp at 50°C/min to 210°C, hold for 4 min[3]. (Note: Program should be optimized based on specific column and sample complexity).
Mass Spectrometer	Agilent 5973 or equivalent
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	230°C

| Acquisition Mode | Full Scan (m/z 50-550) for qualitative analysis and library matching. Selected Ion Monitoring (SIM) for quantitative analysis using characteristic ions (e.g., m/z 74, 87) for enhanced sensitivity[8][9]. |

Workflow Visualization

The following diagram illustrates the complete analytical workflow from sample acquisition to data interpretation.

GC-MS Analysis Workflow for Methyl 17-methyloctadecanoate

[Click to download full resolution via product page](#)Caption: General workflow for the GC-MS analysis of **Methyl 17-methyloctadecanoate**.

Results and Data Analysis

- **Qualitative Identification:** The identification of **Methyl 17-methyloctadecanoate** is confirmed by comparing its retention time and the acquired mass spectrum with that of a pure standard. In the absence of a standard, the experimental mass spectrum can be matched against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for tentative identification[6]. The characteristic base peak at m/z 74 is a strong indicator of a fatty acid methyl ester.
- **Quantitative Analysis:** For quantification, a calibration curve should be prepared using a series of known concentrations of a **Methyl 17-methyloctadecanoate** standard with a constant concentration of the internal standard (e.g., C19:0). The ratio of the analyte peak area to the internal standard peak area is plotted against the analyte concentration. The concentration of **Methyl 17-methyloctadecanoate** in the unknown sample is then determined from its peak area ratio using the calibration curve. This ratiometric approach corrects for variations in sample preparation and injection volume, ensuring high accuracy and precision[3][9].

Conclusion

This application note provides a detailed and robust protocol for the extraction, derivatization, and GC-MS analysis of **Methyl 17-methyloctadecanoate**. The described methods for sample preparation and instrumental analysis are optimized for high sensitivity and accuracy. The combination of chromatographic retention time and mass spectral data allows for confident identification and quantification, making this a reliable methodology for researchers in various scientific and industrial fields.

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